molecular formula C8H7ClFNO2 B12992872 4-(2-Chloroethyl)-1-fluoro-2-nitrobenzene

4-(2-Chloroethyl)-1-fluoro-2-nitrobenzene

Cat. No.: B12992872
M. Wt: 203.60 g/mol
InChI Key: GSGVJHRTRWVMFD-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of nitrobenzene, where the benzene ring is substituted with a chloroethyl group, a fluoro group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-1-fluoro-2-nitrobenzene typically involves the nitration of 4-(2-Chloroethyl)-1-fluorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in the presence of a suitable solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although care must be taken due to the potential for over-oxidation.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Reduction: The primary product is 4-(2-Chloroethyl)-1-fluoro-2-aminobenzene.

    Oxidation: Products can include carboxylic acids or other oxidized derivatives, depending on the reaction conditions.

Scientific Research Applications

4-(2-Chloroethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-1-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential cytotoxic effects. The chloroethyl group can participate in alkylation reactions, modifying nucleophilic sites in biomolecules such as DNA and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroethyl)-1-fluoro-2-aminobenzene: A reduction product of the nitro compound.

    4-(2-Chloroethyl)-1-fluorobenzene: A precursor in the synthesis of the nitro compound.

    4-(2-Chloroethyl)-2-nitrobenzene: A structural isomer with different substitution patterns.

Uniqueness

4-(2-Chloroethyl)-1-fluoro-2-nitrobenzene is unique due to the presence of both a fluoro and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

4-(2-chloroethyl)-1-fluoro-2-nitrobenzene

InChI

InChI=1S/C8H7ClFNO2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3-4H2

InChI Key

GSGVJHRTRWVMFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCl)[N+](=O)[O-])F

Origin of Product

United States

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